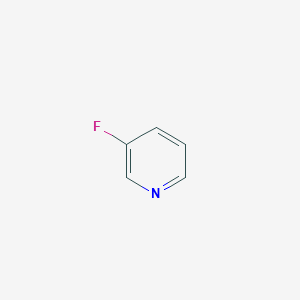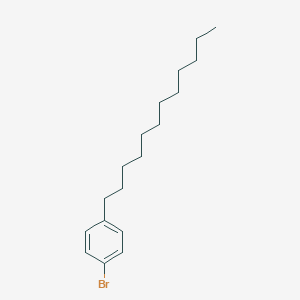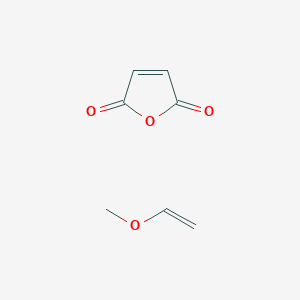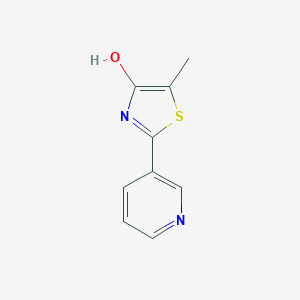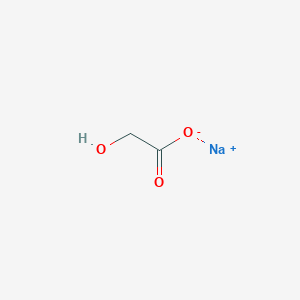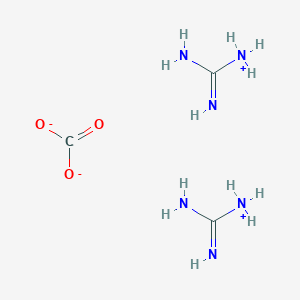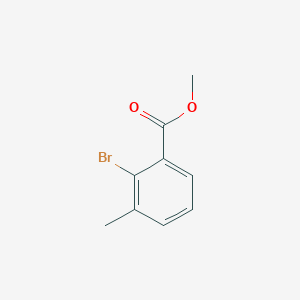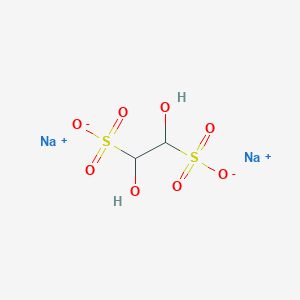
法莫松
描述
Famoxadone: Discovery and Optimization
Famoxadone is a novel agricultural fungicide, commercialized as Famoxate, belonging to the oxazolidinone class of fungicides. It was developed to control a variety of plant pathogens across several classes, including Ascomycete, Basidiomycete, and Oomycete, which affect crops such as grapes, cereals, tomatoes, and potatoes. The compound originated from a precursor synthesized by Professor Detlef Geffken at the University of Bonn. Following the discovery of its fungicidal activity, DuPont initiated an extensive analog program, which led to the development of famoxadone and its commercial advancement in the early 1990s. The synthesis process and the structure-activity relationships that were pivotal in the discovery of famoxadone are detailed in the research .
Biological Mode of Action
Famoxadone operates as a broad-spectrum fungicide and is particularly effective against Plasmopara viticola and Phytophthora infestans. It inhibits sporangial differentiation, zoospore release, and causes zoospore lysis at very low concentrations. While it exhibits strong preventative control and has a residual activity of 7-10 days, it does not significantly affect disease control post-inoculation. Famoxadone's in vitro and in vivo activities complement those of cymoxanil, which has shorter residual activity but strong curative properties .
Mechanistic Differences in Inhibition
Famoxadone inhibits the mitochondrial ubiquinol:cytochrome c oxidoreductase by binding to the proximal niche of the quinol oxidation site. It displays characteristics of both type Ia and type Ic inhibitors. Famoxadone acts as a non-competitive inhibitor, while methoxyacrylate stilbene is a mixed-competitive inhibitor. The formation of an enzyme-substrate-inhibitor complex suggests substrate binding within the distal niche near the iron-sulfur protein and cytochrome c1. The binding of these inhibitors to the proximal niche affects the position of the iron-sulfur protein and the integrity of the distal substrate binding site .
Synthesis and Structural Analysis of the Active Enantiomer
The active S-(-)-enantiomer of famoxadone was synthesized through two different routes and analyzed both computationally and via X-ray crystallography. The molecule exhibits an extended conformation with flexibility due to the two terminal phenyl groups. In the crystal lattice, intermolecular hydrogen bonds are formed between the NH and the oxygen atoms of the heterocycle, which is indicative of the molecule's potential interactions in its biological targets .
Physical and Chemical Properties
While the provided papers do not explicitly detail the physical and chemical properties of famoxadone, the synthesis and structural analysis suggest that it has specific molecular interactions, such as hydrogen bonding, which could influence its solubility, stability, and reactivity. The extended conformation and flexibility of the molecule may also affect its ability to penetrate plant tissues and reach its target sites within the pathogens .
科学研究应用
pH 控制的药物释放
(徐等人,2009) 的一项研究中,以法莫替丁作为模型药物证明,介孔二氧化硅片剂上的羟丙基甲基纤维素邻苯二甲酸酯 (HPMCP) 涂层可以有效地以 pH 依赖性方式控制药物释放。此应用在优化胃肠道不同部位的药物释放系统中尤为相关。
抗真菌和抗生素特性
(Pember 等人,2005) 表明,法莫沙酮是一种用于对抗植物病原真菌的抗生素,它可以抑制线粒体泛醌:细胞色素 c 氧化还原酶。这一发现凸显了其在管理植物疾病和其他可能针对类似生化途径的应用中的更广泛应用潜力。
交流媒体的开发
(Rezkiani & Aprilia,2023) 的一项研究引入了一种称为“Famopa”的替代性和增强性交流媒体,专为患有自闭症谱系障碍的个人设计。这一发展强调了法莫松相关研究在解决神经发育障碍中的交流挑战方面的多功能性。
食品成瘾治疗
(Leary 等人,2021) 探讨了法莫沙酮在治疗食物成瘾中的作用。这篇系统综述强调了法莫沙酮在管理食物成瘾的症状和诊断方面的潜力,表明其适用性超出了其作为抗真菌剂的主要用途。
农业应用
(Andrieu 等人,2001) 讨论了法莫沙酮(商品名为 Famoxate®)如何作为一种广谱杀菌剂。它对霜霉病菌和马铃薯晚疫病菌等病原体的有效性凸显了其在作物保护中的重要性,提高了农业生产力。
诊断应用
(Teerinen 等人,2014) 使用法莫松作为模型分析物对吗啡进行纸基侧向流动测定的研究表明,其在开发用于药物滥用筛查的低成本、便携式诊断方面具有潜力。
作用机制
Target of Action
Famoxon, also known as Famotidine, is a histamine H2 receptor antagonist . The primary target of Famoxon is the histamine H2 receptor, which plays a crucial role in the secretion of gastric acid . By inhibiting these receptors, Famoxon can effectively reduce the production of stomach acid .
Mode of Action
Famoxon works by competitively inhibiting histamine at the H2 receptors of the gastric parietal cells . This inhibition prevents histamine from stimulating the cells to produce gastric acid . Famoxon’s action is dose-dependent, with higher doses resulting in a longer duration of action and a greater inhibitory effect on gastric acid secretion .
Biochemical Pathways
The biochemical pathway affected by Famoxon involves the histamine H2 receptor signaling pathway . When histamine binds to the H2 receptors on the gastric parietal cells, it triggers a series of reactions that lead to the production of gastric acid . By blocking these receptors, Famoxon interrupts this pathway, reducing the production of gastric acid .
Pharmacokinetics
Famoxon exhibits favorable pharmacokinetic properties. It is incompletely absorbed after oral administration, with peak serum concentrations achieved within 1 to 3 hours . Famoxon is metabolized minimally, with about 30% to 35% of the drug undergoing metabolism to form an inactive metabolite . Approximately 25% to 30% of an oral dose and 65% to 70% of an intravenous dose are excreted unchanged in the urine . The elimination half-life of Famoxon is between 2.5 to 3.5 hours .
Result of Action
The molecular and cellular effects of Famoxon’s action primarily involve the reduction of gastric acid secretion . By inhibiting the histamine H2 receptors on the gastric parietal cells, Famoxon prevents the cells from producing gastric acid in response to histamine stimulation . This results in a decrease in gastric acidity, which can help to alleviate symptoms associated with conditions such as duodenal ulcers, benign gastric ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome .
Action Environment
The action, efficacy, and stability of Famoxon can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of Famoxon, potentially reducing its bioavailability . Additionally, factors such as pH levels and the presence of other medications can also impact the effectiveness and stability of Famoxon . Therefore, it is important for these factors to be considered when administering Famoxon.
属性
IUPAC Name |
[4-(dimethylsulfamoyl)phenyl] dimethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO6PS/c1-11(2)19(13,14)10-7-5-9(6-8-10)17-18(12,15-3)16-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHKKZZKAZVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041967 | |
| Record name | Famphur O-analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Famoxon | |
CAS RN |
960-25-8 | |
| Record name | Famphur oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Famoxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000960258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famphur O-analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAMOXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880AQ78083 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



